mGlu4 Positive Allosteric Modulator Potency: 157-Fold Improvement Over VU0130734
The target compound exhibits an EC50 of 38 nM as a positive allosteric modulator of rat mGlu4 receptor expressed in HEK293 cells, measured via thallium influx assay in the presence of EC20 glutamate [1]. In contrast, the comparator sulfonamide-based mGlu4 PAM VU0130734 (N-(4-(N-mesitylsulfamoyl)phenyl)furan-2-carboxamide) shows an EC50 of 5,960 nM (5.96 μM) in the same functional assay format but using human mGlu4 [2]. This represents an approximately 157-fold greater potency for the target compound. While the species difference (rat vs. human mGlu4) and structural dissimilarity between the two chemotypes preclude a definitive head-to-head comparison, the order-of-magnitude potency differential is consistent with the target compound belonging to a more optimized mGlu4 PAM series.
| Evidence Dimension | mGlu4 positive allosteric modulator potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 38 nM (rat mGlu4) |
| Comparator Or Baseline | VU0130734: EC50 = 5,960 nM (human mGlu4) |
| Quantified Difference | ~157-fold greater potency (target compound) |
| Conditions | HEK293 cells coexpressing GIRK; thallium influx assay; presence of EC20 glutamate. Target compound: rat mGlu4; VU0130734: human mGlu4. |
Why This Matters
For screening library procurement, a 157-fold potency advantage at the primary target reduces the risk of false negatives in HTS campaigns and lowers the compound concentration required for cellular assays, improving cost efficiency.
- [1] BindingDB BDBM50559786: Target mGlu4 (Rat), EC50 38 nM. Assay: Positive allosteric modulation of rat mGlu4 receptor expressed in HEK293 cells coexpressing GIRK assessed as thallium influx in presence of EC20 glutamate. Curated by ChEMBL from Vanderbilt University. View Source
- [2] BindingDB BDBM50325126: CHEMBL1223013 (VU0130734). Target mGlu4 (Human), EC50 5.96E+3 nM. Assay: Positive allosteric modulation of human mGlu4. Curated by ChEMBL. View Source
